2-(4-Methoxybenzyl)malononitrile

Vue d'ensemble

Description

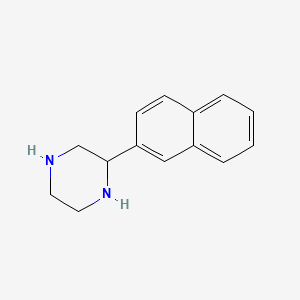

2-(4-Methoxybenzyl)malononitrile is a chemical compound that is part of a broader class of organic compounds known for their cyano groups attached to a malononitrile backbone. The presence of the 4-methoxybenzyl group suggests that this compound may exhibit unique chemical and physical properties due to the electron-donating methoxy group attached to the benzene ring. Although the provided papers do not directly discuss 2-(4-Methoxybenzyl)malononitrile, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile . This process uses malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol, suggesting that a similar approach could be used for synthesizing 2-(4-Methoxybenzyl)malononitrile with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxybenzyl)malononitrile is typically confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of 2-(4-Methoxybenzyl)malononitrile by analogy.

Chemical Reactions Analysis

The reactivity of malononitrile derivatives is often characterized by their ability to undergo nucleophilic addition reactions due to the presence of the cyano group. The methoxy group in the 4-methoxybenzyl moiety may influence the reactivity by stabilizing the transition state through resonance. The synthesis of 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile involves the introduction of an imidazole ring and replacement of a halogen atom with malononitrile , indicating that halogenated precursors can be used in the synthesis of malononitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of malononitrile derivatives can be quite diverse. The UV-vis spectra of 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile show excellent optical penetrability , which may suggest that 2-(4-Methoxybenzyl)malononitrile could also possess interesting optical properties. The presence of the methoxy group could affect the solubility and stability of the compound, potentially making it more soluble in organic solvents due to increased hydrophobic character.

Applications De Recherche Scientifique

- Specific Scientific Field: Chemistry

- Summary of the Application: “2-(4-Methoxybenzyl)malononitrile” is used in the synthesis of benzylidenemalononitrile through a process known as Knoevenagel condensation . This compound finds applications in various industries such as pharmaceuticals, biotech, specialty chemicals, perfumery, and for fluorescence-based assays to determine methane .

- Methods of Application or Experimental Procedures: The Knoevenagel condensation of benzaldehyde with malononitrile is used to produce benzylidenemalononitrile . This process is facilitated by catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . These catalysts are prepared using a combustion method with glycine and glycerol as fuel .

- Results or Outcomes: Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of g/cm³, a 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C . The apparent activation energy was 10.01 kcal/mol .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXCBXJIZCGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377323 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)malononitrile | |

CAS RN |

5553-92-4 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)